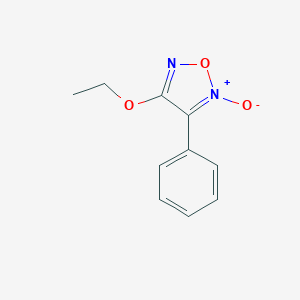

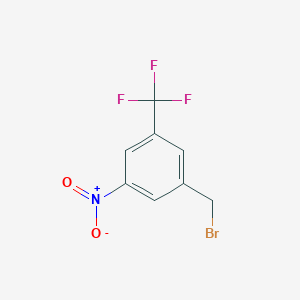

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate and related compounds involves multiple steps, including acylation, sulfonation, and substitution reactions. For instance, a key intermediate of Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is synthesized through such steps with a total yield of 20.2% (Wang, M., Wang, W., Tang, Q., & Xu, S., 2015). The synthetic route is confirmed by MS and 1HNMR, highlighting the method's optimization for this class of compounds.

Molecular Structure Analysis

The molecular structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with similarities to tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, reveals a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring. The structure was determined via single crystal X-ray diffraction analysis, showcasing the compound's complex molecular geometry (Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N., 2014).

Chemical Reactions and Properties

Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds demonstrate the versatility in chemical reactions characteristic of this class. For instance, reduction of the keto functionality leads predominantly to beta-hydroxylated delta-lactam with a cis configuration of the hydroxy and isobutyl groups. X-ray studies reveal the axial orientation of the isobutyl side chain, indicating the compound's reactivity and structural configuration (Didierjean, C., Marin, J., Wenger, E., Briand, J., Aubry, A., & Guichard, G., 2004).

Scientific Research Applications

Synthesis of Key Intermediates for Pharmaceutical Compounds :

- tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is identified as a key intermediate in the synthesis of Vandetanib, an anti-cancer drug. This compound was synthesized through acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Investigation of Molecular Structures :

- Research on tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate discusses its molecular structure, focusing on the dihedral angle between the pyrazole and piperidine rings (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

- Another study synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and characterized its crystal structure, providing insights into its molecular configuration (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Synthesis of Piperidine Derivatives :

- Studies have explored the synthesis of piperidine derivatives fused to a tetrahydrofuran ring and other complex structures, demonstrating the versatility of tert-butyl piperidine-1-carboxylate derivatives in organic synthesis (Moskalenko & Boev, 2014).

Application in Asymmetric Synthesis :

- The compound has been used in the efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists, showcasing its utility in the synthesis of biologically active compounds (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

Mechanism of Action

Target of Action

This compound is often used in proteomics research , which suggests it may interact with proteins or enzymes in the body.

Mode of Action

As a proteomics research tool , it may interact with proteins or enzymes, altering their function or structure. The methylsulfonyl group and piperidine ring in its structure could play key roles in these interactions. More detailed studies are required to understand the precise mechanisms involved.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein synthesis or degradation pathways. Further investigations are necessary to elucidate the exact pathways and their downstream effects.

Pharmacokinetics

Its physical properties, such as a predicted boiling point of 418.8° C and a predicted density of 1.2 g/cm^3 , may influence its bioavailability and pharmacokinetics. More comprehensive pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.

Result of Action

As a tool in proteomics research , it may induce changes at the protein level, potentially affecting cellular functions. Detailed studies are required to characterize these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-BOC-3-METHANESULFONYLOXYMETHYL-PIPERIDINE, it is recommended to be stored in a dry room at normal temperature . .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification system . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

tert-butyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-6-10(8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJCDLNARUJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)

![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)

![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)